molecular formula C8H6F2 B2865473 2,3-Difluorostyrene CAS No. 1080636-91-4

2,3-Difluorostyrene

Cat. No.: B2865473
CAS No.: 1080636-91-4
M. Wt: 140.133
InChI Key: UVROHYVJFZYNPF-UHFFFAOYSA-N
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Description

2,3-Difluorostyrene is an organic compound that belongs to the class of styrenes, characterized by the presence of two fluorine atoms attached to the 2nd and 3rd carbon atoms of the aromatic ring. Its molecular formula is C8H6F2, and it has a molecular weight of 140.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2,3-Difluorostyrene involves the reaction of benzaldehyde with sodium chlorodifluoroacetate in the presence of triphenylphosphine and anhydrous diglyme. The reaction is carried out under nitrogen atmosphere at a temperature of 160°C, followed by flash distillation and fractionation to obtain the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include difluorinated benzaldehydes, benzoic acids, ethylbenzene derivatives, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,3-Difluorostyrene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2,3-Difluorostyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved include nucleophilic substitution, radical formation, and electrophilic addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Difluorostyrene include:

  • 2,4-Difluorostyrene
  • 2,5-Difluorostyrene
  • 3,4-Difluorostyrene
  • 3,5-Difluorostyrene

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the fluorine atoms on the aromatic ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo. For instance, the 2,3-difluoro substitution pattern provides distinct electronic and steric effects compared to other difluorostyrenes, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

1-ethenyl-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVROHYVJFZYNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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